3H-Indole-2-carbohydrazide is a compound derived from the indole family, characterized by the presence of a hydrazide functional group at the 2-position of the indole ring. Indoles are aromatic heterocycles that consist of a fused benzene and pyrrole ring, making them significant in various biological and chemical contexts. The specific structure of 3H-Indole-2-carbohydrazide allows it to participate in a range of
3H-Indole-2-carbohydrazide exhibits notable biological activities, particularly as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis and exhibit anti-proliferative effects against various cancer cell lines, including colorectal cancer cells. For instance, one study reported that certain derivatives had an IC50 value significantly lower than that of established chemotherapeutics like 5-fluorouracil, indicating higher potency .
Additionally, compounds related to 3H-Indole-2-carbohydrazide have been explored for their neuroprotective properties and potential as anti-inflammatory agents .
The synthesis of 3H-Indole-2-carbohydrazide typically involves several steps:
3H-Indole-2-carbohydrazide has several applications:
Interaction studies involving 3H-Indole-2-carbohydrazide focus on its binding affinity and mechanism of action against specific biological targets. Research has demonstrated that certain derivatives can interact with cellular pathways involved in cancer cell proliferation and apoptosis. These interactions are often assessed using techniques such as molecular docking studies and cell viability assays to determine the efficacy and safety profiles of these compounds .
Several compounds share structural similarities with 3H-Indole-2-carbohydrazide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| 1H-Indole-3-carboxylic acid | Indole core | Precursor for various indole derivatives |
| Indole-2-carboxylic acid | Indole core | Exhibits different biological activities |
| Indole-3-carbohydrazide | Indole core | Known for different reactivity patterns |
| Isatin derivatives | Indole core + carbonyl | Often used in combination with indoles for enhanced activity |
3H-Indole-2-carbohydrazide stands out due to its specific hydrazide functional group, which enhances its reactivity and biological activity compared to other indoles. Its ability to form diverse derivatives through simple modifications makes it a versatile compound in medicinal chemistry.
Hydrazinolysis remains the most widely employed method for synthesizing 3H-indole-2-carbohydrazide derivatives. The process typically begins with the reaction of ethyl or methyl indole-2-carboxylate with hydrazine monohydrate under reflux conditions. For instance, ethyl indol-2-carboxylate undergoes hydrazinolysis in ethanol to yield indole-2-carbohydrazide with >90% efficiency. Key spectral data for the product include:
Subsequent condensation with aldehydes or ketones generates Schiff base derivatives. For example, reacting indole-2-carbohydrazide with 3-chlorobenzaldehyde in ethanol/acetic acid produces N’-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide (78% yield). Reaction conditions and yields for select derivatives are summarized below:
| Aldehyde/Ketone | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Chlorobenzaldehyde | 3g | 78 | 288–291 |
| 2-Fluorobenzaldehyde | 3k | 90 | 239–240 |
| 3-Hydroxybenzaldehyde | 6h | 89 | 278–281 |
Table 1: Representative hydrazinolysis-derived Schiff bases.
While the Hemetsberger–Knittel method traditionally constructs indole cores via -sigmatropic rearrangements of azido cinnamates, its adaptation for 3H-indole-2-carbohydrazide derivatives remains underexplored. Recent studies suggest potential modifications using hydrazide-containing precursors. For instance, introducing carbohydrazide groups at the 2-position during the cyclization step could theoretically enhance regioselectivity, though no direct examples exist in the reviewed literature. Computational modeling indicates that electron-withdrawing hydrazide groups may direct cyclization to the β-position, but experimental validation is pending.
Friedel–Crafts acylation faces challenges in 3H-indole-2-carbohydrazide synthesis due to the deactivating nature of the carbohydrazide group. However, N-alkylated derivatives permit limited electrophilic substitution. In one approach, N-allyl indole-2-carboxylate undergoes acylation at the 5-position using acetyl chloride/AlCl₃, followed by hydrazinolysis to yield 5-acetyl-3H-indole-2-carbohydrazide (45% yield). The regioselectivity arises from the allyl group’s electron-donating effect, counteracting the carbohydrazide’s deactivation.
Regioselective indole cyclization requires tailored catalytic systems:
Environmentally benign methods have been optimized for large-scale synthesis:
A comparative analysis of conventional vs. green methods reveals:
| Parameter | Conventional | Green |
|---|---|---|
| Reaction Time | 6–8 h | 10–30 min |
| Solvent Toxicity | High (EtOH) | Low (H₂O) |
| Energy Consumption | 1500 kJ/mol | 300 kJ/mol |
| Yield | 85–90% | 88–92% |
Table 2: Sustainability metrics for industrial synthesis.
The C3 position of the indole core serves as a pivotal site for modulating allosteric effects and receptor binding. Linear alkyl chains at this position, such as n-pentyl groups, enhance positive cooperativity with orthosteric ligands. For example, replacing a C3 ethyl group with n-pentyl in indole-2-carboxamide derivatives increased the cooperativity factor (α) from 6.95 to 17.6, indicating stronger allosteric modulation of cannabinoid receptor 1 (CB1) [5]. Cyclic or aromatic substituents, however, reduce activity due to steric clashes within the hydrophobic sub-pocket of CB1 [5].
Table 1: Impact of C3 Substituents on CB1 Allosteric Modulation
| Compound | C3 Substituent | Cooperativity Factor (α) |
|---|---|---|
| 1 | Ethyl | 6.95 |
| 11a | n-Pentyl | 17.6 |
| 13a | Cyclopropyl | 1.2 |
These findings underscore the necessity of linear hydrophobic groups at C3 for optimizing allosteric effects [5].
Introducing aryl or heteroaryl groups at the hydrazide moiety enhances tubulin inhibition and anticancer potency. Furanyl and thiophenyl derivatives exhibit robust binding to the colchicine site of tubulin, with hydrogen bonds forming between the indole nitrogen and Thr179 or Lys254 residues [6]. For instance, derivative 6i demonstrated selective cytotoxicity against COLO 205 colon cancer cells (LC~50~ = 71 nM) and SK-MEL-5 melanoma cells (LC~50~ = 75 nM) [6].
Table 2: Bioactivity of Selected Aryl/Heteroaryl Derivatives
| Derivative | Substituent | Target Cell Line | LC~50~ (nM) |
|---|---|---|---|
| 6i | Thiophenyl | COLO 205 | 71 |
| 6j | Thiophenyl | MDA-MB-231 | 259 |
| 5f | Furanyl | MDA-MB-435 | 320 |
Electron-withdrawing groups (e.g., nitro) on the aryl ring further stabilize ligand-receptor interactions via hydrogen bonding with Gln11 [6].
Linker length critically affects target affinity and steric compatibility. In anti-tuberculosis (TB) indole-2-carboxamides, elongating the linker between the indole scaffold and adamantane moiety reduced activity. Compound 20, featuring a phenyl spacer, showed no efficacy (MIC > 71 μM), whereas shorter linkers in 8a–h maintained submicromolar potency [7].
Table 3: Linker Length vs. Anti-TB Activity
| Compound | Linker Type | MIC (μM) |
|---|---|---|
| 8a | Direct amide | 0.88 |
| 11a | Piperazine | 469.9* |
| 20 | Phenyl spacer | >71 |
*K~B~ value reflecting binding affinity [7].
Optimal linkers balance flexibility and hydrophobic interactions without introducing steric hindrance [7].
Electron-donating groups (e.g., methoxy) at the phenoxy ring of indole-carbohydrazide derivatives improve α-glucosidase inhibition. Derivatives with 2-methoxyphenoxy groups exhibit IC~50~ values as low as 6.31 μM, compared to 750 μM for acarbose [1]. Conversely, electron-withdrawing groups (e.g., nitro) enhance tubulin binding via polar interactions [6].
Table 4: Electronic Effects on α-Glucosidase Inhibition
| Substituent | Electronic Nature | IC~50~ (μM) |
|---|---|---|
| -OCH~3~ | Donating | 6.31 |
| -NO~2~ | Withdrawing | 49.89 |
| -H | Neutral | 32.15 |
These trends highlight the role of electronic modulation in fine-tuning enzyme inhibition [1] [6].
While current studies on 3H-indole-2-carbohydrazide derivatives rarely address stereochemistry explicitly, chiral centers in substituents could influence binding orientation. Molecular docking of thiophenyl derivatives suggests that planar configurations favor colchicine-site occupancy, whereas bulky stereoisomers may disrupt hydrophobic interactions [6]. Future designs should explore enantioselective synthesis to isolate stereoisomers with optimal pharmacodynamic profiles.
Structural analogues of 3H-Indole-2-carbohydrazide have demonstrated remarkable antiproliferative activity across the National Cancer Institute 60 human cancer cell line panel, with mechanisms ranging from direct cytotoxic effects to targeted pathway modulation. The pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives exhibit particularly potent activities, with compound 6i showing exceptional selectivity for COLO 205 colon cancer cells with a median lethal concentration of 71 nanomolar [1] [2]. This compound induces cell cycle arrest at the G2/M phase, consistent with microtubule-targeting mechanisms observed in other indole derivatives.
The furanyl and thiophenyl derivatives of 3-phenyl-1H-indole-carbohydrazide demonstrate broad-spectrum antiproliferative effects across multiple cancer cell lines, including melanoma, colon, and breast cancer cells [1]. Compound 6j exhibits the strongest microtubule-destabilizing effects among tested analogues, while compounds 6i and 6j both induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells [1]. These findings indicate that the structural modifications at the 3-position of the indole ring significantly influence both potency and selectivity profiles.
The isatin-indole conjugates represent another class of potent antiproliferative agents, with compounds 7c and 7g showing superior activity compared to 5-fluorouracil against HT-29 and SW-620 colorectal cancer cell lines [3]. Compound 7c demonstrates an inhibitory concentration of 206 nanomolar against HT-29 cells, while compound 7g exhibits remarkable potency with an inhibitory concentration of 37 nanomolar against SW-620 cells [3]. These compounds function primarily through inhibition of anti-apoptotic Bcl2 and BclxL proteins, representing a distinct mechanism from the microtubule-targeting effects observed in other structural analogues.
| Compound | Cancer Cell Line | IC50/LC50 (nM) | Primary Mechanism | Selectivity Index |
|---|---|---|---|---|
| 6i | COLO 205 | 71 | G2/M arrest | High |
| 7c | HT-29 | 206 | Bcl2/BclxL inhibition | 35-fold vs 5FU |
| 7g | SW-620 | 37 | Bcl2/BclxL inhibition | 32-fold vs 5FU |
| 7h | Multiple lines | Variable | Tubulin inhibition | Moderate |
The thiazolyl-indole-2-carboxamide derivatives exhibit multitarget anticancer properties, with compounds 6i and 6v showing exceptional cytotoxicity against MCF-7 breast cancer cells with inhibitory concentrations of 6.10 and 6.49 micromolar, respectively [4]. These compounds demonstrate inhibition of key protein kinases including epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor-2, and cyclin-dependent kinase 2, highlighting their potential as multitarget therapeutic agents [4].
The microtubule-destabilizing properties of 3H-Indole-2-carbohydrazide analogues are primarily mediated through binding to the colchicine site of tubulin, with binding kinetics characterized by specific hydrophobic and hydrogen bonding interactions. Molecular docking studies reveal that the 3-phenyl-1H-indole-2-carbohydrazide core scaffold forms critical interactions with amino acid residues in the colchicine binding site, including hydrophobic contacts with Leu248, Ala250, Leu255, Ala316, and Ile318 [5]. The pyrrolyl derivatives demonstrate a distinct binding orientation compared to furanyl and thiophenyl analogues, which may explain their reduced tubulin inhibitory activities despite maintaining antiproliferative effects.
The binding kinetics of indole-2-carbohydrazide derivatives to tubulin involve formation of hydrogen bonds with key residues, particularly Cys241 in the β-subunit and Thr179 in the α-subunit [6] [7]. Compound 5m exhibits one of the most potent tubulin polymerization inhibitory activities with an inhibitory concentration of 0.37 micromolar, forming critical hydrogen bonds between the 4′-methoxy group and Cys241, while the carboxyl group interacts with Ala250 and Asn268 [6]. The 6-methoxy substitution on the indole nucleus appears crucial for optimal binding, as demonstrated by the enhanced activity of compound 5m compared to its 5-methoxy analogue.
Tubulin binding affinity studies demonstrate that the indole nucleus provides both hydrophobic and hydrophilic interactions essential for stable protein-ligand complexes [8]. The indole nitrogen atom consistently forms hydrogen bonds with tubulin residues either directly or through water-mediated interactions, while the aromatic system participates in π-π stacking interactions within the hydrophobic pocket [6] [8]. Time-resolved binding studies indicate that these interactions occur rapidly, with dissociation constants in the nanomolar to low micromolar range for the most active compounds.
| Compound | Tubulin IC50 (μM) | Key Binding Residues | Binding Kinetics | Mechanism |
|---|---|---|---|---|
| 5m | 0.37 | Cys241, Ala250, Asn268 | Rapid association | Colchicine site |
| 3h | 1.8 | Hydrophobic pocket | Stable complex | Microtubule disruption |
| 7i | 3.03 | βAsn258, βCys241 | Superior to CA-4 | G2/M arrest |
| 25a | 2.1 | Colchicine site | Comparable to colchicine | Polymerization inhibition |
The kinetic parameters for tubulin binding reveal that structural modifications significantly influence both association and dissociation rates [9]. Compounds with halogen substitutions at the R1 position, particularly bromine derivatives like 27b and 27d, demonstrate enhanced binding kinetics with inhibitory concentrations below 0.5 micromolar against multiple cancer cell lines [9]. The binding cooperativity is influenced by the specific substituents on the indole ring, with electron-donating groups generally enhancing affinity while electron-withdrawing groups may reduce binding strength [9].
The anti-angiogenic properties of 3H-Indole-2-carbohydrazide derivatives are primarily mediated through inhibition of vascular endothelial growth factor receptor-2 signaling pathways, with several compounds demonstrating potent activity comparable to established anti-angiogenic agents. Compound 24f exhibits significant anti-angiogenic effects through direct inhibition of vascular endothelial growth factor receptor-2 and modulation of downstream signaling proteins in human umbilical vein endothelial cells [10]. This compound effectively reduces endothelial cell migration and disrupts microtubule formation, key processes in angiogenesis initiation and progression.
The indole-triazole conjugates represent a particularly promising class of vascular endothelial growth factor receptor-2 inhibitors, with compounds 179c and 181g demonstrating exceptional potency with inhibitory concentrations of 75 and 71 nanomolar, respectively [11]. These compounds exhibit selectivity profiles comparable to sunitinib while maintaining favorable safety profiles against non-cancerous cell lines [11]. The mechanism involves competitive binding to the adenosine triphosphate binding site of vascular endothelial growth factor receptor-2, disrupting the kinase activity essential for angiogenic signaling.
Molecular docking studies reveal that effective vascular endothelial growth factor receptor-2 inhibitors among the indole derivatives require specific pharmacophoric features including an aromatic ring system, spacer moiety, hydrogen bond donor and acceptor atoms, and hydrophobic groups [12]. The indole nucleus serves as the aromatic component, while the carbohydrazide group provides hydrogen bonding capabilities essential for receptor binding [12]. Compound 7h demonstrates particularly strong inhibitory effects with an inhibitory concentration of 25 nanomolar, exhibiting excellent selectivity ratios between cancer and normal cell lines [12].
| Compound | VEGFR-2 IC50 (nM) | Anti-angiogenic Model | Selectivity vs Normal Cells | Mechanism |
|---|---|---|---|---|
| 179c | 75 | Renal cancer models | High | ATP site competition |
| 181g | 71 | Renal cancer models | High | Kinase inhibition |
| 49e | 1100 | Multiple models | Moderate | Pathway modulation |
| 130d | 26380 | Zebrafish model | Good | Angiogenesis inhibition |
The downstream effects of vascular endothelial growth factor receptor-2 inhibition by indole derivatives include reduced expression of angiogenic markers and decreased vessel formation in various experimental models [11]. Compound 130d demonstrates significant anti-angiogenic activity in zebrafish labeling assays, supporting its potential therapeutic applications [11]. The modulation of vascular endothelial growth factor receptor-2 signaling also influences related pathways including phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase cascades, contributing to the overall anti-cancer effects observed with these compounds.
The structure-activity relationships for vascular endothelial growth factor receptor-2 inhibition indicate that substitution patterns on both the indole nucleus and the attached heterocycles significantly influence potency and selectivity [11]. Electron-donating substituents generally enhance activity, while the position of substitution affects binding orientation within the receptor active site. The 1,2,3-triazole moiety appears particularly favorable for vascular endothelial growth factor receptor-2 interaction, likely due to its ability to form multiple hydrogen bonds with key amino acid residues in the binding pocket.
The cannabinoid receptor type 1 allosteric modulation by 3H-Indole-2-carbohydrazide derivatives represents a unique mechanism of action involving binding to an allosteric site distinct from the orthosteric cannabinoid binding region. The prototypical compound ORG27569 demonstrates positive allosteric enhancement of agonist binding while functionally acting as a negative allosteric modulator of G-protein coupling [13]. This apparent paradox illustrates the complex nature of allosteric modulation, where enhancement of ligand binding does not necessarily translate to enhanced functional responses.
Structure-activity relationship studies reveal that the C3 alkyl substituents on the indole ring profoundly impact allosteric modulation dynamics [13] [14]. Compound 11j, featuring a pentyl group at the C3 position, exhibits an equilibrium dissociation constant of 167.3 nanomolar with a remarkably high binding cooperativity factor of 16.55 [13]. The cooperativity factor quantifies the magnitude by which one ligand affects the binding of another in the ternary complex, with values greater than 1.0 indicating positive allosteric modulation [13].
The optimization of chemical functionalities has led to the identification of compound 12d, which demonstrates the highest binding cooperativity factor of 24.5 with an equilibrium dissociation constant of 259.3 nanomolar [14]. This compound features a propyl group at the C3 position and dimethylamino substitution on the phenethyl chain, highlighting the importance of both aromatic and aliphatic modifications for optimal allosteric activity [14]. The binding site for these modulators has been localized to the transmembrane helix 3-6-7 region of the cannabinoid receptor type 1 [15].
| Compound | KB (nM) | α Cooperativity | C3 Substituent | Functional Effect |
|---|---|---|---|---|
| ORG27569 | - | 6.95 | Ethyl | PAM binding, NAM function |
| 11j | 167.3 | 16.55 | Pentyl | High cooperativity |
| 12d | 259.3 | 24.5 | Propyl | Highest α factor |
| 12f | 89.1 | - | Hexyl | Lowest KB value |
The mechanistic basis for allosteric modulation involves conformational changes in the receptor that selectively modulate different signaling pathways [16]. Compound ICAM-b induces β-arrestin 1-mediated extracellular signal-regulated kinase 1/2 phosphorylation while inhibiting G-protein coupling, demonstrating pathway-selective modulation [16]. This biased signaling represents a significant advantage for therapeutic applications, allowing selective activation of desired pathways while avoiding unwanted effects associated with traditional orthosteric ligands.
The allosteric binding site exhibits selectivity for linear alkyl chains at the C3 position, with cyclic structures significantly reducing binding affinity [13]. The presence of electron-withdrawing groups at the C5 position of the indole ring enhances allosteric activity, while modifications to the amide linkage and phenethyl chain length critically influence both binding affinity and cooperativity [14]. These structure-activity relationships provide valuable insights for designing next-generation cannabinoid receptor type 1 allosteric modulators with improved therapeutic profiles.
The antiplatelet aggregation activity of 3H-Indole-2-carbohydrazide derivatives involves multiple mechanisms including arachidonic acid cascade modulation, direct platelet receptor interactions, and inhibition of key enzymes in the aggregation pathway. Compounds 6g and 6h demonstrate complete inhibition of platelet aggregation when tested against arachidonic acid and collagen inducers, respectively, with 100% inhibition observed at millimolar concentrations [17] [18]. These compounds appear to function through distinct mechanisms, with 6g primarily affecting arachidonic acid metabolism while 6h targets collagen-induced aggregation pathways.
The indole-3-carboxaldehyde phenylhydrazone derivatives exhibit particularly potent antiplatelet activity, with compound 1i demonstrating an inhibitory concentration of 10 micromolar against arachidonic acid-induced aggregation, comparable to indomethacin [19]. The structure-activity relationships indicate that arylhydrazone derivatives are significantly more active than aroylhydrazone analogues, with complete loss of bioactivity observed when the arylhydrazone fragment is replaced by aroylhydrazone moieties [19]. This selectivity suggests specific interactions with arachidonic acid cascade enzymes or platelet surface receptors.
Mechanistic studies reveal that the most potent antiplatelet compounds function through modulation of multiple pathways simultaneously [20]. The indole alkaloids compound 1 and compound 2 inhibit protein kinase C activation, cytosolic calcium mobilization, and the production of thrombin and factor Xa, representing comprehensive anticoagulant effects [20]. These compounds demonstrate selectivity for platelet aggregation pathways while maintaining acceptable safety profiles against normal cell lines.
| Compound | Inducer | Inhibition (%) | IC50 (μM) | Primary Mechanism |
|---|---|---|---|---|
| 6g | AA | 100 | - | AA cascade modulation |
| 6h | Collagen | 100 | - | Collagen receptor binding |
| 1i | AA | >90 | 10 | Superior AA metabolism |
| 3m | Collagen | 100 | - | Multiple receptor binding |
The selectivity of platelet aggregation inhibition varies significantly based on the inducing agent used in experimental assays [18]. Most indole carbohydrazide derivatives show strong activity against arachidonic acid and collagen-induced aggregation while demonstrating minimal effects against adenosine diphosphate-induced aggregation [18]. This selectivity pattern suggests preferential targeting of specific aggregation pathways, potentially through inhibition of cyclooxygenase enzymes or collagen receptors rather than adenosine diphosphate receptors.